Fmoc-D-Arg(Pmc)-OH Fmoc-D-Arg(Pmc)-OH
Brand Name: Vulcanchem
CAS No.: 157774-30-6
VCID: VC21540681
InChI: InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Molecular Formula: C35H42N4O7S
Molecular Weight: 662.8 g/mol

Fmoc-D-Arg(Pmc)-OH

CAS No.: 157774-30-6

VCID: VC21540681

Molecular Formula: C35H42N4O7S

Molecular Weight: 662.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Arg(Pmc)-OH - 157774-30-6

Description

Fmoc-D-Arg(Pmc)-OH, or N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine, is a protected amino acid derivative commonly used in peptide synthesis. The compound incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) group for protection of the α-amino group and the pentamethylchroman-6-sulfonyl (Pmc) group for protection of the guanidino side chain of D-arginine. This protection strategy is crucial for preventing unwanted side reactions during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

Synthesis and Applications

Fmoc-D-Arg(Pmc)-OH is used in the synthesis of peptides, particularly those containing arginine residues. The Fmoc group allows for efficient deprotection under basic conditions, while the Pmc group protects the guanidino group from unwanted reactions during synthesis. The compound is often used in combination with other protected amino acids to synthesize complex peptides with specific biological activities.

Synthesis Steps

  • Activation and Coupling: The carboxyl group of Fmoc-D-Arg(Pmc)-OH is activated and coupled to the growing peptide chain on a solid support.

  • Deprotection: The Fmoc group is removed using a base such as piperidine in DMF.

  • Cleavage: The final peptide is cleaved from the resin using TFA, which also removes the Pmc group.

Research Findings

Recent studies have highlighted the importance of choosing appropriate protecting groups to minimize side reactions during peptide synthesis. The Pmc group has been shown to be effective in preventing sulfonation of tryptophan residues, although it may still occur to some extent . The use of silane scavengers during TFA cleavage can further reduce this side reaction.

Comparison of Protecting Groups

Protecting GroupCharacteristicsUse in Peptide Synthesis
PmcComparable acid sensitivity to tert-butyl, less sulfonation of TrpSuitable for multiple Arg residues
PbfFaster deprotection kinetics, lower Trp sulfonationPreferred for reducing side reactions
CAS No. 157774-30-6
Product Name Fmoc-D-Arg(Pmc)-OH
Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
IUPAC Name (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
Standard InChIKey QTWZCODKTSUZJN-GDLZYMKVSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Canonical SMILES CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)CCC(O2)(C)C
Synonyms Fmoc-D-Arg(Pmc)-OH;157774-30-6;C35H42N4O7S;AmbotzFAA1306;SCHEMBL2366956;SCHEMBL13227678;CTK8E9920;MolPort-006-705-561;ACT09751;ZINC4544420;CF-554;AKOS015910376;RTR-006639;AK-81178;KB-301263;TR-006639;FT-0679695;X5799;I14-40191;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[3-(2,2,5,7,8-pentamethyl-3,4-dihydro-1-benzopyran-6-ylsulfonyl)carbamimidamido]pentanoicacid;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentanoicacid;(R,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoicacid;N-alpha-(9-Fluorenylmethoxycarbonyl)-N'-(2,2,5,7,8pentamethylchroman-6-sulfonyl)-D-arginnine
PubChem Compound 10963377
Last Modified Aug 15 2023

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